Product packaging for Boc-N(Me)Ala-Chg-Pro-OH(Cat. No.:)

Boc-N(Me)Ala-Chg-Pro-OH

Cat. No.: B14129882
M. Wt: 439.5 g/mol
InChI Key: ZIFXLVFQOPIQCS-XIRDDKMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N(Me)Ala-Chg-Pro-OH is a specialized tripeptide building block designed for advanced peptide synthesis and research. This compound incorporates an N-methylated alanine (N(Me)Ala) residue, a feature known to significantly influence peptide conformation and stability . N-methyl amino acids can enhance metabolic stability and membrane permeability in peptide constructs, making them valuable in medicinal chemistry and drug discovery research . The inclusion of cyclohexylglycine (Chg) introduces a highly hydrophobic, aliphatic side chain that can be leveraged to probe hydrophobic interactions and enhance binding affinity in target engagement. The proline at the C-terminus is a well-known secondary structure influencer, often inducing turns and kinks in the peptide backbone . The strategic combination of these residues makes this compound a crucial reagent for synthesizing peptides with specific conformational constraints. Researchers can utilize this building block in the construction of complex peptides, such as those containing stable turns or loops, or in the synthesis of peptidomimetics. It is particularly useful in solid-phase peptide synthesis (SPPS) protocols. Please note that coupling the amino acid immediately following an N-methyl amino acid can present synthetic challenges and may require optimized coupling conditions, such as the use of reagents like HATU/HOAt and extended coupling times, to ensure high efficiency . This product is provided for laboratory research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H37N3O6 B14129882 Boc-N(Me)Ala-Chg-Pro-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H37N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H37N3O6/c1-14(24(5)21(30)31-22(2,3)4)18(26)23-17(15-10-7-6-8-11-15)19(27)25-13-9-12-16(25)20(28)29/h14-17H,6-13H2,1-5H3,(H,23,26)(H,28,29)/t14-,16-,17-/m0/s1

InChI Key

ZIFXLVFQOPIQCS-XIRDDKMYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for Boc N Me Ala Chg Pro Oh Analogs

Strategies for Linear Peptide Assembly

The construction of the linear peptide backbone of Boc-N(Me)Ala-Chg-Pro-OH analogs can be approached through two main methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). Each method offers distinct advantages and is chosen based on the specific requirements of the synthesis.

Solid-Phase Peptide Synthesis (SPPS) Techniques

SPPS has become the dominant method for peptide synthesis due to its efficiency, ease of automation, and the simplified purification of the final product. iris-biotech.de The growing peptide chain is anchored to an insoluble solid support, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing. iris-biotech.de

Two primary chemical strategies are employed in SPPS: tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection schemes. iris-biotech.depeptide.com

Boc Chemistry: This was the original strategy developed for SPPS. iris-biotech.de The Nα-amino group is protected by the acid-labile Boc group, which is removed with an acid like trifluoroacetic acid (TFA). peptide.com A key advantage of Boc chemistry, particularly for aggregating sequences, is that the protonation of the newly exposed N-terminus after deprotection can reduce intermolecular hydrogen bonding, making it more available for the subsequent coupling reaction. peptide.com This can lead to higher yields and purer products for difficult sequences. peptide.com The final cleavage from the resin typically requires strong acids like hydrofluoric acid (HF). peptide.com

Fmoc Chemistry: This strategy has largely superseded Boc chemistry due to its milder reaction conditions. iris-biotech.de The base-labile Fmoc group is used for Nα-protection and is removed with a secondary amine, commonly piperidine. iris-biotech.de This offers an orthogonal protection scheme, as the side-chain protecting groups and the resin linkage are acid-labile. iris-biotech.de This orthogonality is a significant advantage, allowing for the synthesis of protected peptide fragments that can be used in further segment condensation strategies. iris-biotech.depeptide.com The number of commercially available building blocks for Fmoc-SPPS is also significantly larger. iris-biotech.de

The coupling of N-methylated amino acids is notoriously difficult due to the steric hindrance at the secondary amine. nih.govacs.orgresearchgate.net This often results in low coupling yields. nih.gov To overcome this, several strategies have been developed:

On-Resin N-methylation: An alternative to using pre-synthesized N-methylated amino acids is the N-methylation of the peptide on the solid support. nih.govspringernature.com This typically involves a three-step procedure of sulfonylation, methylation, and desulfonylation. acs.org Optimized protocols have significantly reduced the time required for this process. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the coupling of N-methylated amino acids, reducing reaction times from hours to minutes. springernature.comacs.orgbiorxiv.org

Choice of Coupling Reagents: The selection of the coupling reagent is critical. Standard reagents are often inefficient for these sterically demanding couplings. More potent reagents are required to achieve satisfactory results (see section 2.1.3.).

The synthesis of Boc-N(Me)Ala-OH itself is typically achieved by reacting L-alanine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions, followed by N-methylation using a methylating agent like methyl iodide in the presence of a base such as sodium hydride. monash.edu

Solution-Phase Peptide Synthesis (LPPS) Approaches

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, was the primary method before the advent of SPPS. springernature.com While often more time-consuming and labor-intensive due to the need for purification after each coupling step, LPPS remains a valuable technique for certain applications. springernature.com For some complex peptides, particularly those with structures that are not amenable to SPPS, solution-phase synthesis is the preferred method. springernature.com

LPPS can be advantageous for the large-scale synthesis of peptides. The synthesis of a hindered N-methylated tetrapeptide has been demonstrated using Bts-protected amino acid chlorides, which allowed for purification by simple extraction rather than chromatography. acs.org Recent advancements have also focused on making LPPS more efficient and sustainable, with methods that allow for rapid peptide bond formation and reduced solvent usage. mdpi.com Micro-flow technology has also been applied to solution-phase synthesis to precisely control reaction times and temperatures, which is particularly beneficial for managing side reactions like racemization when using highly reactive intermediates. nii.ac.jp

Advanced Coupling Reagents and Methodologies for Sterically Hindered Residues

The presence of both an N-methylated amino acid (Boc-N(Me)Ala-OH) and a sterically bulky residue like cyclohexylglycine (Chg) in the target peptide necessitates the use of advanced and highly efficient coupling reagents. researchgate.netglobalresearchonline.net

Standard carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC), even with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are often insufficient for these challenging couplings. scielo.org.mx More potent onium salt-based reagents are generally required. globalresearchonline.netbachem.com These are broadly categorized into phosphonium (B103445) and aminium salts. bachem.com

Effective Coupling Reagents for Hindered Systems:

Reagent FamilyExamplesKey Features & ApplicationsCitations
Phosphonium Salts BOP, PyBOP, PyAOPPyAOP is particularly effective for coupling N-methylated amino acids. nih.govacs.orguni-kiel.desigmaaldrich.com
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUHATU is highly efficient for coupling N-methylated and other sterically hindered residues. COMU is a safer alternative to HOBt/HOAt-based reagents. scielo.org.mxbachem.comsigmaaldrich.comacs.org
Halogenophosphonium Salts PyBrOP, PyCloPEffective for coupling N-methylated amino acids. peptide.comtandfonline.com
Other Reagents TFFH, DEPBT, TOTTTFFH generates highly reactive amino acid fluorides, suitable for very hindered couplings. DEPBT and TOTT have also shown good results with hindered and N-methylated residues. bachem.comrsc.org

The choice of reagent often depends on a balance of reactivity, cost, and the potential for side reactions. acs.org For instance, while HATU is highly effective, it is also more expensive than many other reagents. acs.org COMU offers comparable efficiency to HATU but with a better safety profile and solubility. bachem.comacs.org

Stereochemical Considerations in Cyclohexylglycine (Chg) Incorporation

The incorporation of non-proteinogenic amino acids like cyclohexylglycine (Chg) introduces an additional layer of complexity, particularly concerning stereochemistry. a2bchem.comsmolecule.com Chg possesses a bulky cyclohexyl side chain that imparts significant steric hindrance. smolecule.com

Maintaining the stereochemical integrity of the chiral center of Chg during synthesis is crucial. smolecule.com The synthesis of Boc-L-cyclohexylglycine typically involves the Boc protection of L-cyclohexylglycine, with care taken to preserve the L-configuration. smolecule.com During peptide coupling, there is a risk of epimerization, especially when using highly activated coupling methods. uni-kiel.de

The choice of coupling reagent and additives can significantly impact the level of racemization. uni-kiel.de Additives like HOBt and its derivatives (e.g., HOAt) are known to suppress racemization. uni-kiel.deacs.org The development of stereospecific cross-coupling reactions offers a potential strategy for achieving precise stereochemical control when incorporating such non-standard amino acids. nih.gov Furthermore, chiral catalysts, such as chiral iminophosphoranes, have been developed to control the stereochemistry in reactions involving cyclohexylglycine derivatives. researchgate.net

Post-Synthetic Modifications and Derivatizations of this compound Scaffolds

The chemical scaffold of this compound serves as a foundational structure for the development of targeted therapeutic agents, particularly in the realm of inhibitor of apoptosis protein (IAP) antagonists. The strategic advantage of using such a scaffold lies in its inherent peptide-like nature, which can be systematically modified post-synthesis to explore structure-activity relationships (SAR) and optimize biological efficacy. The derivatization of the core N-Me-Ala-Chg-Pro-OH tripeptide allows for the introduction of diverse chemical moieties that can enhance binding affinity to target proteins and improve pharmacological properties.

A primary strategy for the derivatization of this scaffold involves the modification of the N-terminus after the initial peptide synthesis is complete. Research into novel IAP antagonists has utilized the N-Me-Ala-Chg-Pro-OH motif as a core structure for the attachment of various phosphoroorganic groups. nih.gov In this approach, the fully formed tripeptide scaffold, H₂N-Ala-Chg-Pro-OH, is first synthesized using solid-phase peptide synthesis (SPPS). The N-terminal methyl group is then introduced via a Mitsunobu reaction, yielding N-Me-Ala-Chg-Pro-OH, which is subsequently coupled with different phosphoroorganic moieties. nih.gov

This post-synthetic modification strategy is crucial as it allows for the creation of a library of analogs from a common intermediate, facilitating a streamlined investigation of how different N-terminal additions affect biological activity. For instance, the N-Me-Ala-Chg-Pro-OH scaffold has been derivatized to incorporate phosphine (B1218219) oxides and phosphonates, effectively creating peptidomimetics that can block the interaction between IAPs and caspases. nih.gov The introduction of these phosphorus-based groups is designed to mimic the endogenous Smac protein, which naturally inhibits IAPs. nih.gov

Detailed research findings indicate that introducing bulky, phosphoroorganic moieties to the N-terminus of the N-Me-Ala-Chg-Pro-OH scaffold can be a viable alternative to the isoleucine residue found in endogenous IAP inhibitors. nih.gov The ability of these synthesized derivatives to interact with the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP) has been evaluated, revealing that modifications at this position are critical for binding affinity. nih.gov Specifically, analogs containing C-terminal phosphonic phenylalanine derivatives have demonstrated high potency, with Kᵢ values in the nanomolar range. nih.gov

The derivatization process often involves standard peptide coupling reactions where the free N-terminus of the scaffold acts as a nucleophile. The choice of the appended group is guided by structure-based design, aiming to optimize interactions within the binding pocket of the target protein. The versatility of the N-Me-Ala-Chg-Pro-OH scaffold allows for a range of chemical transformations, making it a valuable platform for medicinal chemistry campaigns.

ScaffoldModification TypeAppended Moiety ClassPurpose of DerivatizationReference
N-Me-Ala-Chg-Pro-OHN-terminal AcylationPhosphoroorganic MoietiesMimic endogenous Smac protein to act as IAP antagonists. nih.gov
N-Me-Ala-Chg-Pro-OHN-terminal CouplingPhosphine OxidesExplore alternatives to endogenous isoleucine for XIAP BIR3 binding. nih.gov
N-Me-Ala-Chg-Pro-OHN-terminal CouplingPhosphonate DerivativesEnhance binding affinity and antiproliferative potential. nih.gov
N-Me-Ala-Chg-Pro-OHN-terminal CouplingPhosphonic Phenylalanine AnalogsAchieve high-potency inhibition (nanomolar Kᵢ values) of the XIAP BIR3 domain. nih.gov

The N-methylation of the alanine (B10760859) residue is itself a modification that enhances proteolytic stability, a common strategy in peptidomimetic design. nih.gov Further derivatizations build upon this stabilized core. While much of the documented derivatization focuses on the N-terminus, other post-synthetic modifications, such as C-H functionalization, represent potential avenues for creating further diversity in analogs, allowing for the modification of the cyclohexylglycine (Chg) or proline rings. chinesechemsoc.org Such late-stage modifications are at the forefront of peptide chemistry and could be applied to the this compound scaffold to generate novel structures with unique biological profiles. chinesechemsoc.org

Structure Activity Relationship Sar Investigations and Mechanistic Insights for Boc N Me Ala Chg Pro Oh Derivatives

Rational Design of Peptide Mimetics and Bioactive Scaffolds

The journey from a biologically active peptide to a viable drug candidate is fraught with challenges, including poor stability and low bioavailability. nih.gov Rational design principles are therefore employed to create peptide mimetics that retain the desired biological activity while overcoming these limitations. americanpharmaceuticalreview.comnih.gov

Design Principles for Peptide Mimetics

The rational design of peptide mimetics is a hierarchical process that begins with identifying the key amino acid residues responsible for a peptide's biological activity, often referred to as the pharmacophore. biosyn.com A primary goal is to replace as much of the peptide backbone as possible with a non-peptidic framework, while preserving the spatial arrangement of the crucial side chain groups. biosyn.com This approach aims to create molecules that are less susceptible to enzymatic degradation and have improved pharmacokinetic profiles. researchgate.netupc.edu

Several strategies are employed to achieve this, including:

Conformational Constraint: Introducing cyclic structures or sterically demanding groups to limit the flexibility of the peptide and lock it into its bioactive conformation. researchgate.netupc.edu This can lead to increased potency and selectivity. researchgate.net

Backbone Modification: Altering the peptide backbone through modifications like N-methylation or the introduction of amide bond isosteres to enhance stability and modulate conformational preferences. mdpi.com

Incorporation of Unnatural Amino Acids: Using amino acids not found in nature to improve resistance to proteolysis and fine-tune binding interactions. mdpi.com

A thorough understanding of the three-dimensional structure of the target protein and its interaction with the native peptide is invaluable for successful peptidomimetic design. nih.gov Techniques like X-ray crystallography and NMR spectroscopy provide crucial insights into the binding mode, guiding the design of mimetics that accurately replicate the key interactions. americanpharmaceuticalreview.com

Mimicry of Protein-Protein Interaction Motifs (e.g., Smac Mimetics Targeting IAPs)

A significant area of focus for peptidomimetic design is the disruption of protein-protein interactions (PPIs), which are central to many disease processes, including cancer. nih.govrsc.org A prime example is the development of Smac mimetics to target Inhibitor of Apoptosis Proteins (IAPs). nih.govnih.gov

IAPs are a family of proteins that block programmed cell death, or apoptosis, by inhibiting caspases, the key executioner enzymes of this process. nih.govnih.gov In cancer cells, IAPs are often overexpressed, contributing to tumor survival and resistance to therapy. nih.govnih.gov The endogenous protein Smac/DIABLO promotes apoptosis by binding to IAPs and preventing them from inhibiting caspases. nih.gov

The interaction between Smac and IAPs is mediated by a short N-terminal sequence of Smac, with the first four amino acids, Alanine-Valine-Proline-Isoleucine (AVPI), being crucial for binding. mdpi.com This tetrapeptide motif has served as the template for the design of a multitude of Smac mimetics. These mimetics are designed to fit into the same binding pocket on the IAP proteins, specifically the BIR (Baculoviral IAP Repeat) domains, thereby mimicking the action of Smac and promoting apoptosis in cancer cells. nih.govnih.govresearchgate.net

The design of these mimetics often involves replacing the peptide backbone with more stable scaffolds while retaining the key pharmacophoric elements of the AVPI motif. nih.gov The goal is to create small, cell-permeable molecules that can effectively antagonize IAP function. nih.govresearchgate.net

Design of Constrained Peptidomimetics Incorporating N-Methylated and Non-Natural Residues

To enhance the potency and drug-like properties of peptide mimetics, medicinal chemists often incorporate conformational constraints, N-methylated amino acids, and non-natural residues. mdpi.comrsc.org Boc-N(Me)Ala-Chg-Pro-OH is a prime example of a peptidomimetic that incorporates these design elements.

Constrained Peptidomimetics: The introduction of constraints, such as cyclization or the use of rigid amino acids, reduces the conformational flexibility of a peptide. researchgate.netupc.edu This pre-organizes the molecule into its bioactive conformation, which can lead to a more favorable entropy of binding and thus higher affinity for the target. rsc.orgrsc.org Constrained peptides may also exhibit increased resistance to enzymatic degradation. rsc.org

N-Methylated Residues: N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a widely used strategy to improve the pharmacokinetic properties of peptides. nih.govresearchgate.net This modification can:

Increase metabolic stability by making the amide bond more resistant to cleavage by proteases. nih.gov

Enhance cell permeability by reducing the number of hydrogen bond donors, which can improve passive diffusion across cell membranes. pnas.org

Influence the conformational preferences of the peptide backbone, potentially favoring the bioactive conformation. nih.govub.edu

Non-Natural Residues: The incorporation of non-natural amino acids, such as cyclohexylglycine (Chg), can also confer several advantages. mdpi.com These residues are not recognized by proteases, thus increasing the peptide's stability. mdpi.com Furthermore, their unique side chains can be used to probe and optimize interactions with the target protein. rsc.org

The combination of these strategies in the design of peptidomimetics like this compound represents a sophisticated approach to developing potent and selective inhibitors of protein-protein interactions. rsc.orgrsc.org

Functional Consequences of Structural Modifications on Peptide Bioactivity

Modulation of Target Binding Affinity and Selectivity via N-Methylation

N-methylation is a powerful tool for fine-tuning the biological activity of peptides. nih.gov By altering the conformational landscape and hydrogen bonding potential of a peptide, N-methylation can significantly impact its binding affinity and selectivity for a given target. nih.govnih.gov

The introduction of an N-methyl group can have several consequences:

Enhanced Lipophilicity: N-methylation increases the lipophilicity of a peptide, which can improve its ability to cross cell membranes and reach intracellular targets. researchgate.net

The strategic placement of N-methyl groups can also be used to enhance selectivity between different protein targets. nih.gov For example, multiple N-methylations in a cyclic peptide were shown to increase its selectivity for different integrin subtypes. nih.gov This highlights the potential of N-methylation as a tool to design highly specific peptide-based drugs.

ModificationEffect on ConformationEffect on Hydrogen BondingImpact on Binding Affinity
N-Methylation Can favor cis amide bond, altering overall structure. ub.eduEliminates a hydrogen bond donor. mdpi.comCan be enhanced, diminished, or unchanged depending on the specific context. nih.gov

Role of Cyclohexylglycine in Enhancing Binding Interactions

The incorporation of non-natural amino acids with bulky, hydrophobic side chains, such as cyclohexylglycine (Chg), is a common strategy to enhance the binding affinity of peptidomimetics. osti.govnetascientific.com The cyclohexyl group of Chg can engage in favorable van der Waals interactions with hydrophobic pockets on the surface of the target protein.

In the context of Smac mimetics targeting IAPs, the P4 position of the binding motif (occupied by isoleucine in the native Smac peptide) is critical for interaction with a hydrophobic pocket on the BIR3 domain. mdpi.com Replacing the natural amino acid at this position with a non-natural residue like cyclohexylglycine can lead to improved binding.

Research has shown that replacing a leucine (B10760876) residue with cyclohexylglycine in a peptide targeting the TRF2 protein maintained or slightly improved binding affinity. osti.gov Similarly, in the design of IAP antagonists based on the N-Me-Ala-Val/Chg-Pro-OH scaffold, the use of cyclohexylglycine in place of valine was explored. nih.gov This suggests that the larger, more hydrophobic cyclohexyl side chain can form more extensive contacts with the target protein compared to smaller aliphatic side chains.

The enhanced lipophilicity provided by the cyclohexyl group can also contribute to improved cell permeability, a desirable property for drug candidates targeting intracellular proteins. netascientific.com

Amino AcidSide ChainPotential Binding Contribution
Valine (Val) IsopropylHydrophobic interactions
Cyclohexylglycine (Chg) CyclohexylEnhanced hydrophobic and van der Waals interactions due to larger surface area.

Proline's Impact on Receptor Recognition and Conformational Preorganization

Furthermore, the peptide bond preceding a proline residue (the X-Pro bond, where X is any amino acid) can adopt either a cis or trans conformation. While the trans form is overwhelmingly favored for most other peptide bonds, the energy difference between cis and trans X-Pro bonds is small, allowing both isomers to exist in significant populations. peptide.com This cis-trans isomerization can act as a molecular switch, modulating biological activity by presenting different conformations for receptor binding. The ability of proline analogs to stabilize the cis-amide conformation has been shown to lead to peptidomimetics with enhanced activity. researchgate.net For peptides like this compound, the proline moiety is crucial for establishing a defined secondary structure, such as a β-turn, which is often a primary recognition motif in peptide-protein interactions. researchgate.netnih.gov The conformational constraints imposed by proline reduce the entropic penalty upon binding to a receptor, thereby contributing to higher affinity and specificity.

Fundamental Mechanistic Studies of Interactions with Biological Systems

Understanding the fundamental mechanisms by which peptides interact with biological systems is paramount for their development as therapeutic agents. These studies encompass the kinetics and thermodynamics of target binding as well as the complex processes involved in crossing cellular membranes.

Peptide-Target Binding Kinetics and Thermodynamics

The interaction of peptides with their protein targets is a critical event that dictates their biological effect. mdpi.com Isothermal titration calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of these interactions, providing data on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov Such studies have shown that for some peptide inhibitors, entropy can be the major contributor to improvements in binding affinity. nih.gov

In the context of derivatives of the N-Me-Ala-Chg-Pro-OH scaffold, research has focused on their potential as antagonists of Inhibitor of Apoptosis Proteins (IAPs). nih.gov A study involving phosphoroorganic derivatives of this scaffold evaluated their ability to bind to the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP). The binding affinity was quantified using a fluorescence polarization assay, which measures the displacement of a fluorescently labeled probe from the protein's binding groove. The results, expressed as inhibition constants (Ki), demonstrated that modifications to the core scaffold significantly impact binding potency. nih.gov Specifically, the introduction of a bulky, phosphoroorganic moiety in place of the endogenous isoleucine residue of the natural Smac protein resulted in compounds with high affinity. nih.gov

Table 1: Binding Affinities of N-Me-Ala-Chg-Pro-OH Derivatives against XIAP BIR3 Domain This table is generated based on findings reported for analogous compounds.

Compound Modification Target Assay Method Binding Affinity (Ki) Reference

These findings underscore the importance of specific chemical modifications in optimizing the kinetics and thermodynamics of peptide-target interactions, driving the rational design of potent inhibitors. nih.gov

Molecular Mechanisms of Membrane Permeation and Transcellular Transport

A significant hurdle for the therapeutic use of peptides is their generally low permeability across biological membranes, such as the intestinal epithelium. diva-portal.orgdiva-portal.org The transcellular transport of peptides is a complex process governed by their physicochemical properties and their interactions with the lipid bilayer. diva-portal.orgacs.org Many peptides are too large and hydrophilic to passively diffuse across the hydrophobic core of the membrane. nih.gov

To overcome poor permeability, peptides are often co-formulated with permeation enhancers (PEs), which are molecules that transiently and reversibly increase the permeability of the intestinal membrane. diva-portal.orgresearchgate.net Medium-chain fatty acids (MCFAs) like sodium caprate (C10) and their derivatives (e.g., salcaprozate sodium, SNAC) are common PEs that facilitate transcellular transport. nih.govacs.org

Molecular dynamics (MD) simulations have provided molecular-level insights into how these PEs function. nih.gov Studies show that PEs incorporate into the lipid bilayer and, in a concentration-dependent manner, disrupt membrane integrity and induce leakiness. nih.govresearchgate.net They can increase the presence of water molecules within the hydrophobic core of the membrane, effectively lowering the energy barrier for the permeation of hydrophilic molecules. nih.govacs.org Research indicates that a PE concentration of at least 70-100 mM may be required to significantly impact transcellular permeability. nih.govresearchgate.net The effect of PEs can vary; for instance, C10 has been shown to increase lipid lateral diffusivity, while SNAC decreases it, though both can increase order near the lipid headgroups. acs.org

Table 2: Effects of Common Permeation Enhancers on Model Lipid Membranes This table is based on data from molecular dynamics simulation studies.

Permeation Enhancer (PE) Concentration Effect Impact on Membrane Mechanism Reference
Sodium Caprate (C10) Concentration-dependent Increases leakiness, increases lipid lateral diffusivity Perturbs lipid packing, increases water permeation diva-portal.orgnih.govacs.org
Salcaprozate Sodium (SNAC) Concentration-dependent Increases leakiness, decreases lipid lateral diffusivity Makes membrane tail region more hydrophilic diva-portal.orgnih.govacs.org

The interaction between a peptide and a cell membrane is the first step in transcellular transport. acs.org This interaction is governed by a combination of electrostatic and hydrophobic forces. nih.gov Cell-penetrating peptides (CPPs), for example, often contain positively charged residues that interact favorably with the negatively charged components of cell membranes. acs.orgdiva-portal.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.